molecular formula C25H34O6 B1683875 Budesonide CAS No. 51333-22-3

Budesonide

Cat. No. B1683875
CAS RN: 51333-22-3
M. Wt: 430.5 g/mol
InChI Key: VOVIALXJUBGFJZ-KWVAZRHASA-N
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Description

Budesonide is a glucocorticoid steroid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It is available in various forms including an inhaler, pill, nasal spray, and rectal forms .


Synthesis Analysis

Existing preparation methods of budesonide require the utilization of corrosive acids and involve an expensive purification process. A new cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core, has been discussed in recent research findings .


Molecular Structure Analysis

Budesonide is a mix of the 22R and 22S epimer . It is designated chemically as (RS)16a,17a-(Butylidenedioxy)-11,21-dihydroxypregna-1,4-diene-3,20-dione .


Chemical Reactions Analysis

The existing preparation methods of budesonide require the utilization of corrosive acids . The electrochemical behavior of Budesonide has been studied based on the cyclic voltammograms .


Physical And Chemical Properties Analysis

Budesonide has a molecular formula of C25H34O6 and a molecular weight of 430.5 g/mol . Its distinct physico-chemical properties include logP of 2.42 and pKa of 13.74 .

Scientific Research Applications

Retinal Delivery and VEGF Inhibition
Budesonide inhibits VEGF expression in retinal pigment epithelial cells and, when administered as subconjunctival nano- and microparticles, sustains retinal drug levels, offering a promising approach for ocular treatments, especially for conditions like macular degeneration (Kompella et al., 2003).

Endocrine Effects in Healthy Volunteers
Research on budesonide's effect on ACTH and cortisol levels in healthy volunteers developed a PK/PD model, contributing to our understanding of the hypothalamic-pituitary-adrenal axis and aiding in the development of drugs interacting with this system (Lönnebo et al., 2007).

Treatment of Crohn's Disease
Budesonide demonstrated efficacy comparable to prednisone in treating Crohn's disease, with significantly fewer steroid-related adverse reactions, highlighting its potential as a safer treatment option for this condition (Bar‐Meir et al., 1998).

Chemoprevention of Lung Cancer
A phase IIb study showed that inhaled budesonide had no significant effect on the regression of bronchial dysplastic lesions in smokers but resulted in a modest decrease in p53 and BclII protein expression, suggesting a potential chemopreventive role in lung cancer that warrants further investigation (Lam et al., 2004).

Chronic Lung Disease Prevention in Infants
Early intratracheal instillation of budesonide using surfactant as a vehicle significantly improved the combined outcome of death or chronic lung disease in premature infants, demonstrating a promising approach for the prevention of chronic lung disease without causing immediate adverse effects (Yeh et al., 2008).

COPD Treatment Enhancement
Adding budesonide/formoterol to tiotropium significantly improved lung function, health status, and reduced severe exacerbations in patients with chronic obstructive pulmonary disease, providing evidence for the benefits of combining medications in COPD management (Welte et al., 2009).

Metabolite Identification for Doping Control
Research on the identification of budesonide metabolites in human urine after oral administration contributes to doping control efforts, enabling the discrimination between legal and forbidden administrations of the drug in sports (Matabosch et al., 2012).

Airway Inflammation Study in Asthma
A study comparing the effects of budesonide and terbutaline on airway inflammation in asthma patients demonstrated budesonide's superiority in improving lung function, bronchial hyperreactivity, and decreasing inflammation, reinforcing its role in asthma management (Laitinen et al., 1992).

Oral Formulations for Gastrointestinal Conditions
Enteric-coated formulations of budesonide have proven effective for conditions like Crohn's disease and ulcerative colitis, offering targeted delivery to affected areas of the gastrointestinal tract with fewer systemic side effects (Fedorak & Bistritz, 2005).

Colon-Specific Delivery System for Ulcerative Colitis
The development of dextran-budesonide conjugates aims to enhance the delivery of budesonide specifically to the colon, potentially increasing its efficacy in treating ulcerative colitis by preventing premature drug release in the upper gastrointestinal tract (Varshosaz et al., 2009).

Safety And Hazards

Budesonide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child .

Future Directions

There is significant interest in unraveling changes in the usage of budesonide, including epidemiological factors such as early life events, infectious processes, environmental agents, and dietary habits . The exact reasons behind the increasing incidence and prevalence of conditions treated by budesonide are largely unknown and cannot be solely explained by increased disease recognition .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-KWVAZRHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020202
Record name Budesonide
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Budesonide
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane, 4.57e-02 g/L
Record name Budesonide
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Record name Budesonide
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., To investigate the roles of signal transduction and activator of transcription 6 (STAT6) and orosomucoid 1-like 3 (ORMDL3) in airway remodeling among asthmatic mice and to observe the effects of budesonide (BUD) on their expression, thirty mice were randomly divided into control, asthma, and BUD intervention group. The mice were sensitized and challenged with ovalbumin (OVA) to establish a mouse model of asthma. The BUD intervention group received aerosol inhalation of BUD dissolved in normal saline 30 minutes before each OVA challenge, while normal saline was used instead of OVA solution in the control group. The pathological changes in the airway were observed by hematoxylin-eosin staining and Masson staining. The interleukin-13 (IL-13) level in lung homogenate was measured by enzyme-linked immunosorbent assay. The mRNA expression of STAT6 and ORMDL3 was measured by RT-PCR. The asthma group showed more pathological changes in the airway than the control and BUD intervention groups, and the BUD intervention group had reduced pathological changes in the airway compared with the asthma group. The asthma and BUD intervention groups had significantly higher IL-13 levels and mRNA expression of STAT6 and ORMDL3 than the control group (P<0.05), and these indices were significantly higher in the asthma group than in the BUD intervention group (P<0.05). The Pearson correlation analysis showed that STAT6 mRNA expression was positively correlated with ORMDL3 mRNA expression (r=0.676, P=0.032). STAT6 and ORMDL3 may be involved in the airway remodeling of mice, and BUD can reduce airway remodeling in asthmatic mice, possibly by down-regulating mRNA expression of STAT6 and ORMDL3., Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level.
Record name Budesonide
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Product Name

Budesonide

Color/Form

Crystals

CAS RN

51333-22-3
Record name Budesonide
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Melting Point

226°C, 221-232 °C (decomposes), 221 - 232 °C
Record name Budesonide
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Record name Budesonide
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Record name Budesonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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